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CAS No.: 1249546-05-1
Cat. No.: B1528683
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Executive Summary & Chemical Identity

Target Molecule: 2-(3-Bromophenyl)hexan-2-amine (CAS: 1249546-05-1) Class
Classification: Acyclic

-disubstituted Phenethylamine / Ring-opened Arylcyclohexylamine.

This guide evaluates the pharmacological potential of 2-(3-Bromophenyl)hexan-2-amine, a
structural hybrid between the anorectic Phentermine and the dissociative 3-Bromo-PCP. While
direct clinical data for this specific catalog compound is absent from public literature, its efficacy
can be rigorously projected via Structure-Activity Relationship (SAR) analysis against
established benchmarks.

Core Thesis: The bulky

-butyl substituent and the 3-bromo substitution suggest this compound functions primarily as a
sterically hindered NMDA receptor antagonist (mimicking the volume of the cyclohexyl ring in
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PCP) or a selectivity-shifted monoamine releaser (favoring Serotonin/Norepinephrine over
Dopamine).

Structural & Mechanistic Analysis

To predict efficacy, we must deconstruct the molecule into its pharmacophores and compare
them with active drugs.

The Acyclic "Ring-Opening" Hypothesis

The hexan-2-amine chain provides a flexible aliphatic tail (butyl group) attached to the
quaternary carbon. In rigid analogs like Phencyclidine (PCP), this volume is constrained within
a cyclohexane ring.

o PCP/Ketamine: Rigid cyclohexyl ring locks the phenyl and amine in a specific conformation
for the NMDA receptor pore.

e 2-(3-Bromophenyl)hexan-2-amine: The "open" butyl chain mimics the lipophilic bulk of the
ring but adds rotational freedom (entropic penalty). This typically reduces affinity (Ki)
compared to rigid analogs but may improve selectivity or alter metabolic clearance.

The 3-Bromo Substituent Effect

e In NMDA Antagonists: 3-substitution (e.g., 3-MeO-PCP, 3-HO-PCP) often enhances affinity
and alters the dissociative/manic profile. A 3-Bromo group is highly lipophilic and electron-
withdrawing, potentially increasing blood-brain barrier (BBB) penetration.

e In Monoamine Releasers: 3-substitution on the phenyl ring (e.g., Fenfluramine, 3-Br-
Amphetamine) drastically shifts selectivity towards the Serotonin Transporter (SERT).

DOT Diagram: Structural Pharmacophore Comparison

The following diagram illustrates the structural relationship between the target and its
benchmarks.
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Comparative Efficacy: Benchmarks & Alternatives

Since the target is a research chemical, its performance must be benchmarked against the
"Gold Standards"” of its likely drug classes.

Table 1: Projected Efficacy vs. Established Alternatives

2-(3-Br)hexan- Ketamine ) 3-MeO-PCP
) . L Phentermine
Feature 2-amine (Dissociative . (Potent
(Anorectic Std)
(Target) Std) Analog)
] NMDA NMDA
Primary ] NMDA NET/DAT )
) Antagonism ) Antagonism +
Mechanism i Antagonism Releaser
(Predicted) SERT

Binding Affinity Est. 1.0 - 10 uM
0.65 uM (NMDA)  >10 uM (NMDA) 0.04 uM (NMDA)

(Ki) (Low-Mod)
Lipophilicity ) )
High (~4.2) Mod (~3.0) Mod (~2.5) High (~4.0)
(LogP)
) Long (>6 hrs)
Duration of )
] (Due to Short (1-2 hrs) Medium (4-8 hrs)  Long (>8 hrs)
Action ) o
lipophilicity)
S High : .
Bioavailability Low (Oral) High (Oral) High (Oral)

(Oral/Intranasal)
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Interpretation:

e Vs. Ketamine: The target is likely less potent by weight due to the flexible chain but may
have a longer half-life due to high lipophilicity (LogP ~4.2) and resistance to N-demethylation
(primary amine).

e Vs. Phentermine: The target's butyl chain is likely too bulky for the Dopamine Transporter
(DAT), reducing abuse potential typical of amphetamines, but the 3-Br group may retain
SERT activity, posing a risk of valvular heart disease (similar to Fenfluramine) if used
chronically.

Experimental Validation Protocols

To confirm the efficacy of 2-(3-Bromophenyl)hexan-2-amine, the following experimental
workflows are required. These protocols are designed to distinguish between the two
competing mechanistic hypotheses (NMDA vs. Monoamine).

Protocol A: Radioligand Binding Assay (Screening)

Objective: Determine affinity (Ki) for NMDA receptors and Monoamine Transporters.

o Preparation: Prepare membrane homogenates from rat forebrain (for NMDA) and striatum
(for DAT/SERT).

e Ligands:
o NMDA: [*H]MK-801 (Non-competitive channel blocker).
o SERT: [3H]Citalopram.
o DAT: [BH]WIN 35,428.

 Incubation: Incubate 50 pg protein with radioligand and varying concentrations of 2-(3-
Bromophenyl)hexan-2-amine (

to

M) for 2 hours at 4°C.
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« Filtration: Terminate via rapid vacuum filtration over GF/B filters pre-soaked in 0.3% PEI.

e Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to
Ki using the Cheng-Prusoff equation.

Protocol B: Functional Ca?* Flux Assay (Efficacy)

Objective: Confirm if binding translates to functional antagonism.

Cell Line: HEK293 cells stably expressing GIuN1/GIuN2B subunits.

e Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 mins.
 Stimulation: Apply Glycine (10 uM) and Glutamate (10 uM) to induce Ca?* influx.
o Treatment: Apply target compound 5 mins prior to stimulation.

o Readout: Measure fluorescence reduction. A dose-dependent decrease confirms functional
antagonism.

DOT Diagram: Experimental Workflow
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Compound Library

2-(3-Br)hexan-2-amine Figure 2: Screening cascade to determine mechanism of action.
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Safety & Toxicity Considerations

Given the structural similarity to halogenated amphetamines and arylcyclohexylamines, three
specific risks must be evaluated:

» Neurotoxicity: 3-substituted amphetamines (e.g., PCA) are known serotonergic neurotoxins.
The target must be screened for long-term 5-HT depletion.

o Cardiotoxicity: 5-HT2B agonism (common in 3-substituted phenethylamines) is linked to
valvular fibrosis.

» Bladder Toxicity: A common side effect of arylcyclohexylamines (Ketamine cystitis). The high
lipophilicity of the target may exacerbate urinary concentration.

Conclusion
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2-(3-Bromophenyl)hexan-2-amine is a high-lipophilicity probe likely exhibiting dissociative
anesthetic properties with a potency lower than PCP but a longer duration of action. Its efficacy
as a therapeutic candidate is limited by potential steric hindrance at the receptor site and risks
of serotonergic toxicity. Researchers should prioritize NMDA binding assays over monoamine
transporter assays for the initial characterization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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